N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
N-(3-Acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a fused thieno[2,3-b]pyridine core. This compound features:
- 3-amino substitution on the thienopyridine ring, which is critical for hydrogen bonding interactions in biological systems.
- N-(3-acetylphenyl)carboxamide at position 2, introducing a polar acetyl group that may influence solubility and target selectivity.
Thienopyridines are known for diverse pharmacological applications, including antiparasitic (), anticancer (), and insecticidal () activities.
Properties
Molecular Formula |
C28H19Cl2N3O2S |
|---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H19Cl2N3O2S/c1-15(34)18-3-2-4-21(13-18)32-27(35)26-25(31)24-22(16-5-9-19(29)10-6-16)14-23(33-28(24)36-26)17-7-11-20(30)12-8-17/h2-14H,31H2,1H3,(H,32,35) |
InChI Key |
CENARPUNEUROBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)N |
Origin of Product |
United States |
Preparation Methods
Cyclization via Ethyl Thioglycolate
The thieno[2,3-b]pyridine core is typically constructed through intramolecular cyclization. A key intermediate, ethyl 2-(3-cyanopyridin-2-ylthio)acetate, is formed by reacting 2,6-dichloronicotinonitrile with ethyl thioglycolate in the presence of triethylamine. This intermediate undergoes cyclization under reflux conditions to yield ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
Reaction Conditions:
Alternative Cyclization Routes
Patent literature describes a Sandmeyer reaction approach for deaminating intermediates to form the thieno[2,3-b]pyridine core. For example, treating 3-amino-thieno[2,3-b]pyridine derivatives with tert-butyl nitrite and triethylsilane under acidic conditions removes the amino group, yielding the unsubstituted core.
Functionalization of the Thieno[2,3-b]Pyridine Core
Introduction of 4-Chlorophenyl Groups
The 4- and 6-positions of the thienopyridine core are functionalized with 4-chlorophenyl groups via Suzuki-Miyaura cross-coupling. Using Pd(PPh₃)₄ as a catalyst, 2,6-dichloronicotinonitrile reacts with 4-chlorophenylboronic acid to install the aryl groups.
Optimized Parameters:
Acetylation at the 3-Amino Position
The 3-amino group is acetylated using acetic anhydride in pyridine. This step requires careful temperature control to avoid over-acylation.
Procedure:
-
Dissolve 3-amino-thieno[2,3-b]pyridine intermediate in anhydrous pyridine.
-
Add acetic anhydride dropwise at 0°C.
-
Stir at room temperature for 6 hours.
-
Quench with ice-water and extract with ethyl acetate.
Yield: 85–90%.
Carboxamide Formation
HATU-Mediated Amide Coupling
The carboxylic acid intermediate (obtained by hydrolyzing ethyl thieno[2,3-b]pyridine-2-carboxylate) reacts with 3-acetylaniline using HATU as a coupling agent.
Typical Protocol:
Alternative Amidation Strategies
Patent CA2893318A1 describes direct aminolysis of activated esters (e.g., acyl chlorides) with 3-acetylaniline. Thionyl chloride converts the carboxylic acid to acyl chloride, which then reacts with the aniline derivative.
Critical Notes:
-
Excess thionyl chloride must be removed to prevent side reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst/Reagents | Yield | Advantages |
|---|---|---|---|---|
| Cyclization + Suzuki | Cyclization, cross-coupling, acetylation | Pd(PPh₃)₄, HATU | 50–60% | High regioselectivity |
| Sandmeyer + Direct Amide | Deamination, acyl chloride aminolysis | tert-butyl nitrite, SOCl₂ | 45–55% | Fewer steps |
| Microwave-Assisted | Cyclization under microwave irradiation | Ethyl thioglycolate, K₂CO₃ | 65–70% | Reduced reaction time (2–4 hours) |
Mechanistic Insights
Role of Electron-Withdrawing Groups
The 4-chlorophenyl groups enhance electrophilicity at the pyridine ring’s 2- and 6-positions, facilitating nucleophilic attacks during cross-coupling.
Side Reactions and Mitigation
-
Over-Acylation: Controlled stoichiometry of acetic anhydride prevents diacetylation.
-
Byproduct Formation: Silica gel chromatography purifies monosubstituted Suzuki products from disubstituted byproducts.
Scalability and Industrial Considerations
Solvent Selection
Chemical Reactions Analysis
3-Amino Group
The primary amine at position 3 is susceptible to acylation or alkylation . For example:
-
Acylation with chloroacetyl chloride in dimethylformamide (DMF) and potassium carbonate forms N-chloroacetyl derivatives (as demonstrated in thiophene-based syntheses) .
-
Schiff base formation with aldehydes/ketones under mild acidic conditions.
2-Carboxamide
-
Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the carboxamide may hydrolyze to a carboxylic acid .
-
Nucleophilic substitution : Replacement of the amide oxygen with sulfur via reaction with Lawesson’s reagent or phosphorus pentasulfide yields thioamide derivatives .
Acetylphenyl Group
-
Reduction : The ketone group can be reduced to a secondary alcohol using NaBH4 or LiAlH4 .
-
Condensation : Reacts with hydrazines to form hydrazones, which are precursors for heterocyclic systems like pyrazoles .
4-Chlorophenyl Substituents
-
Nucleophilic aromatic substitution : Activated by electron-withdrawing groups, though reactivity is limited without ortho/para-directing groups. May undergo substitution under harsh conditions (e.g., Cu-catalyzed coupling) .
Heterocyclic Ring Modifications
The thieno[2,3-b]pyridine core can participate in electrophilic substitution or cyclization :
-
Nitration/Sulfonation : Directed by electron-rich regions of the fused ring system.
-
Ring expansion : Reaction with dienophiles under Diels-Alder conditions could yield polycyclic systems .
Synthetic Transformations
Key reactions inferred from analogous syntheses include:
Table 1. Example Reactions and Conditions
Mechanistic Insights
-
Acylation : Proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by deprotonation .
-
Hydrolysis of carboxamide : Acid-mediated cleavage of the C–N bond generates a carboxylic acid and ammonium ion .
-
Electrophilic substitution : The thiophene ring’s electron-rich C5 position is most reactive, guided by the pyridine nitrogen’s electron-withdrawing effect .
Biological Relevance
While direct data on this compound’s bioactivity is sparse, structurally related thieno[2,3-b]pyridines exhibit cytotoxic and kinase inhibitory properties . Modifications at the 3-amino or 2-carboxamide positions could enhance pharmacological profiles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds related to thieno[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cancer growth and survival .
Antiviral Properties
The compound has also been investigated for its antiviral potential. Thieno[2,3-b]pyridine derivatives have been reported to inhibit viral replication by targeting viral envelope proteins, which are crucial for the assembly and infection processes of viruses like flavivirus . This suggests that N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide may have applications in developing antiviral agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of thieno[2,3-b]pyridine derivatives. These compounds have shown promise in reducing neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating such conditions .
Material Science
Organic Electronics
this compound has potential applications in organic electronics due to its electronic properties. Research into thieno[2,3-b]pyridine derivatives has demonstrated their utility as semiconductors in organic light-emitting diodes (OLEDs) and organic solar cells. Their ability to facilitate charge transport makes them suitable candidates for enhancing device efficiency .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized from readily available starting materials through multi-step reactions including amination and acylation processes. Understanding these synthetic pathways is crucial for developing analogs with improved biological activity or physical properties.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of thieno[2,3-b]pyridine exhibited cytotoxic effects against human colon cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral efficacy of thieno[2,3-b]pyridine derivatives against dengue virus. The results indicated that these compounds could significantly reduce viral load in infected cells by inhibiting key viral proteins involved in replication .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit C-terminal hydrolase L1 (UCH-L1), which is involved in the regulation of protein degradation . This inhibition can affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogues and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity: Chlorophenyl vs. Carboxamide Variations: The 3-acetylphenyl group introduces steric and electronic effects distinct from thiazol-2-yl () or styryl () substituents, which may alter target binding kinetics.
Synthetic Efficiency :
- The target compound’s synthesis likely follows a route similar to (F-step protocol), but yields may vary due to steric hindrance from the acetylphenyl group. For comparison, CD73 inhibitors in achieved 100% yields under optimized conditions .
Thermal and Spectral Properties: Melting points for analogous thienopyridines range from <250°C () to 255–256°C (), suggesting the target compound’s stability aligns with this range. IR and NMR spectra would show characteristic peaks:
Biological Activity
N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C28H19Cl2N3O2S
- Molecular Weight : 532.4 g/mol
- CAS Number : 444157-30-6
Structure
The compound features a thieno[2,3-b]pyridine core, substituted with an acetylphenyl group and two chlorophenyl groups. This unique structure is hypothesized to contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that thieno[2,3-b]pyridine derivatives exhibit significant antitumor properties. In vitro assays have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines.
The compound's antitumor activity is attributed to its ability to induce apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Antioxidant Properties
In addition to its antitumor effects, this compound has shown promise as an antioxidant. A study involving erythrocytes exposed to oxidative stress revealed that the compound significantly reduced cellular damage compared to control groups.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 40.3 ± 4.87 |
| Compound Treatment | 12 ± 1.03 |
This suggests its potential utility in protecting against oxidative stress-related pathologies.
Study on Antitumor Efficacy
A comprehensive study evaluated the effects of this compound on liver cancer cells (HepG-2). The results indicated a dose-dependent inhibition of cell growth and significant apoptosis induction at higher concentrations. The study concluded that this compound could serve as a lead molecule for developing new anticancer agents.
Antioxidant Activity in Aquatic Species
Research conducted on the African catfish (Clarias gariepinus) assessed the protective effects of this compound against the toxic effects of 4-nonylphenol. The findings demonstrated that treatment with the compound significantly mitigated erythrocyte alterations induced by oxidative stress, highlighting its potential use in aquaculture for enhancing fish health under toxic conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing thieno[2,3-b]pyridine derivatives like N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted thiophenes or pyridines. For example, similar compounds are synthesized via condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide or nitriles under high-temperature conditions (200°C) to form the fused thienopyridine core . Subsequent functionalization (e.g., acetylation, chlorophenyl substitution) is achieved using coupling agents like EDCI/HOBt or palladium-catalyzed cross-coupling reactions. Purification often involves column chromatography and crystallization .
Q. How is the crystal structure of such compounds validated, and what intermolecular interactions stabilize their conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, related thieno[2,3-b]pyridines exhibit planar thienopyridine cores with dihedral angles <5° between fused rings. Intramolecular N–H⋯O hydrogen bonds stabilize the conformation, while intermolecular C–H⋯O interactions form chains or layers in the crystal lattice . Data collection uses diffractometers like Oxford Xcalibur Eos, and refinement software (e.g., SHELXL) ensures R-values <0.05 .
Q. What preliminary biological assays are recommended to evaluate the pharmacological potential of this compound?
- Methodological Answer : Initial screening includes antimicrobial (e.g., agar diffusion), anti-inflammatory (COX inhibition), and cytotoxicity assays (MTT against cancer cell lines). For example, thieno[2,3-b]pyridines are tested at 10–100 µM concentrations, with IC50 values calculated using dose-response curves . Positive controls (e.g., diclofenac for anti-inflammatory) and solvent controls (DMSO <1%) are critical for validity.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates reaction pathways and transition states to identify energetically favorable conditions. Quantum mechanical/molecular mechanical (QM/MM) simulations predict regioselectivity during cyclization. For bioactivity, molecular docking (AutoDock Vina) against targets like EGFR or COX-2 provides binding affinity estimates, validated by experimental IC50 values .
Q. What strategies resolve contradictions in reported biological activities of thieno[2,3-b]pyridine analogs?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or substituent effects. Meta-analysis of structure-activity relationships (SAR) can isolate critical functional groups. For instance, 4-chlorophenyl groups enhance cytotoxicity, while acetylated amines reduce solubility, impacting bioavailability . Replicating assays under standardized conditions (e.g., CLSI guidelines) minimizes variability.
Q. How do substituents at the 3-amino and 4,6-aryl positions influence the compound’s electronic properties and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity at the pyridine nitrogen, enhancing hydrogen-bonding with biological targets. Hammett σ values and frontier molecular orbital (FMO) analysis quantify electronic effects. For example, acetyl groups at the 3-position decrease HOMO-LUMO gaps, potentially improving charge transfer in catalytic reactions .
Q. What advanced spectroscopic techniques characterize degradation products under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
